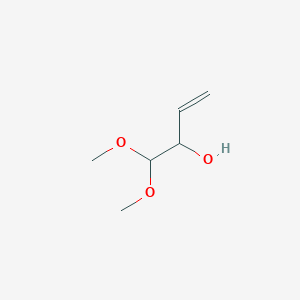
1,1-Dimethoxybut-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxybut-3-en-2-ol is an organic compound with the molecular formula C6H12O3 It is a hydroxyacetal, which means it contains both hydroxyl and acetal functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethoxybut-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with trimethyl orthoformate in the presence of a base such as sodium hydroxide. The reaction is typically carried out at low temperatures to ensure high yields and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance efficiency and reduce costs. Enzymatic resolution is one such method, where lipases are used to selectively acylate or hydrolyze the compound, providing high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxybut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Dimethoxybut-3-en-2-ol has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1-dimethoxybut-3-en-2-ol involves its interaction with various molecular targets and pathways. For example, in enzymatic reactions, the compound can act as a substrate for lipases, leading to selective acylation or hydrolysis. The presence of both hydroxyl and acetal groups allows it to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethoxypent-4-en-2-ol: Similar in structure but with an additional carbon atom, leading to different reactivity and applications.
(2E)-1,4-Dimethoxybut-2-en-1-yl acetate: An olefinic compound with similar functional groups but different reactivity due to the presence of an acetate group.
Uniqueness
1,1-Dimethoxybut-3-en-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions.
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1,1-dimethoxybut-3-en-2-ol |
InChI |
InChI=1S/C6H12O3/c1-4-5(7)6(8-2)9-3/h4-7H,1H2,2-3H3 |
InChI Key |
KJOFBUHHSFLXAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(C=C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




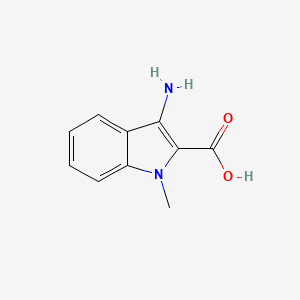

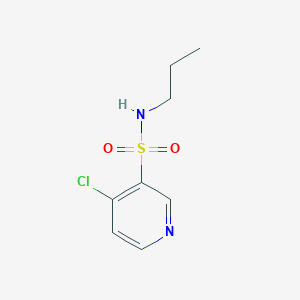
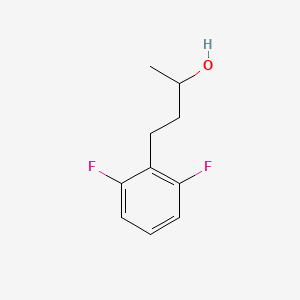


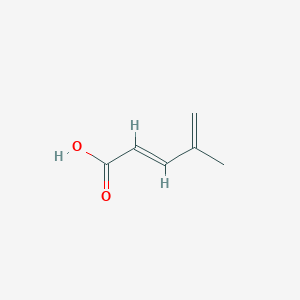

![[2-Bromo-1-(3-methylbutoxy)ethyl]benzene](/img/structure/B13619377.png)
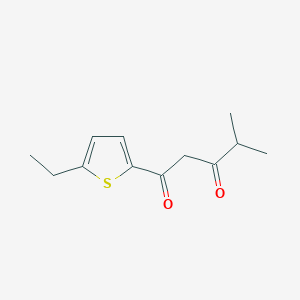
![1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one](/img/structure/B13619387.png)

